Blepharismin
Description
Contextual Overview of Blepharisma Ciliates and Associated Pigments
Blepharisma is a genus of unicellular ciliate protists commonly found in freshwater and saltwater environments. wikipedia.org The genus encompasses approximately 40 recognized species, which, despite variations in size and shape, are most readily identified by their characteristic red or pinkish hue. wikipedia.org This coloration is due to the presence of pigment granules containing blepharismin, which are located in the ectoplasm, just under the cell's plasma membrane. wikipedia.orgoup.commicroscopeclarity.com
The cells of Blepharisma are covered in cilia arranged in longitudinal rows, which are used for both locomotion and feeding. wikipedia.orgmicroscopeclarity.com Alternating with these rows of cilia are stripes of the this compound pigment granules. wikipedia.org The organism possesses a distinct oral apparatus with a series of membranelles on the left and an undulating membrane on the right. wikipedia.org
When grown in darkness with an ample food supply, Blepharisma cells turn a deep red color. wikipedia.org However, exposure to light or starvation can cause them to lose their pigmentation. wikipedia.org The primary pigment, this compound, is a photosensitive molecule. oup.comnih.gov Under low-intensity light, the red form of this compound is converted to a blue-gray form known as oxythis compound. photobiology.info This conversion is a photo-oxidative process. photobiology.info Other pigments, such as stentorin found in the ciliate Stentor coeruleus, are structurally similar to this compound. photobiology.inforesearchgate.net
Historical Perspectives in this compound Discovery and Early Investigations
Early research into Blepharisma identified the organism's distinct pigmentation and its marked negative phototactic reaction, meaning it moves away from light. wikipedia.orgoup.com The red pigment, later named this compound, was quickly identified as the molecule responsible for this photosensitivity. oup.comnii.ac.jp Initial investigations focused on the photodynamic properties of the pigment. It was observed that under strong light, the pigment becomes toxic, a phenomenon that can lead to the death of the Blepharisma cell itself and other protozoans that ingest it. oup.comnii.ac.jp This phototoxicity suggested a role for this compound in defense against predators. oup.com
The chemical structure of this compound was found to be similar to that of hypericin (B1674126), a pigment isolated from the plant Hypericum perforatum (St. John's Wort). oup.comoup.com Both are classified as perylenequinones, a class of compounds known for their ability to generate singlet oxygen upon photooxidation, leading to photodynamic toxicity. oup.com Early studies also explored the conversion of the native pink or red this compound to a blue form (oxythis compound) upon exposure to light in the presence of oxygen. nii.ac.jp The mechanism of this photodynamic action was later investigated, with studies demonstrating that light-activated this compound generates reactive oxygen species such as hydroxyl radicals. nii.ac.jpresearchgate.netnih.gov
Significance of this compound in Unicellular Eukaryote Biology
This compound holds considerable significance in the study of unicellular eukaryotes due to its multiple biological functions. It serves as the primary photoreceptor for the organism's light-sensing behaviors, such as the step-up photophobic response, where the ciliate temporarily reverses its swimming direction upon a sudden increase in light intensity. photobiology.inforesearchgate.nettandfonline.com This behavior helps the organism avoid potentially lethal levels of light. tandfonline.com
Furthermore, this compound functions as a potent chemical defense mechanism. microscopeclarity.combioone.orgresearchgate.net The pigment is toxic to a range of predatory protists, and this toxicity is enhanced by light. bioone.orgbioone.org Studies comparing pigmented Blepharisma cells with albino mutants have shown that the pigmented cells are less vulnerable to certain predators. bioone.orgbioone.org The defensive properties are attributed to the intrinsic toxicity of the this compound molecule, which can form cation-selective channels in the cell membranes of microorganisms. tandfonline.com
The study of this compound also extends to its role in cellular processes like apoptosis-like cell death in Blepharisma japonicum. researchgate.netnih.gov Moderate light exposure can induce a form of programmed cell death characterized by macronuclear condensation and DNA fragmentation, a process mediated by the reactive oxygen species generated by the pigment. researchgate.netnih.gov Additionally, research has uncovered the role of related compounds in mating. Blepharisma mating types release substances called gamones to induce conjugation; gamone 2, also known as blepharismone, is a derivative of this compound's biosynthetic pathway. cambridge.orgbiorxiv.org The unique properties and multifaceted roles of this compound make it a valuable subject for research in photobiology, chemical ecology, and cell biology. tandfonline.com
Structure
2D Structure
Properties
Molecular Formula |
C41H30O11 |
|---|---|
Molecular Weight |
698.7 g/mol |
IUPAC Name |
5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |
InChI |
InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |
InChI Key |
FRDONCXLMWOCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |
Synonyms |
blepharismin |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Blepharismin
Producer Organisms: Genera and Species of Blepharisma
Blepharismin and its derivatives are primarily produced by various species within the ciliate genus Blepharisma. tandfonline.com The most extensively studied of these is Blepharisma japonicum, a freshwater heterotrich ciliate that synthesizes a mixture of at least five related this compound compounds (BP-A, -B, -C, -D, and -E). tandfonline.comnih.govoup.com Research has also confirmed the production of these same five blepharismins in other species, including Blepharisma stoltei and Blepharisma undulans, although the relative proportions of each compound may differ between species. tandfonline.comtandfonline.com Other species in which this compound has been identified include Blepharisma americanum, Blepharisma intermedium, and Blepharisma sinuosum. researchgate.netresearchgate.net The presence of this pigment is a defining characteristic of these organisms, contributing to their survival and interaction with their environment. tandfonline.comoup.com
Intracellular Localization and Storage of this compound Pigments
The vibrant red this compound pigments are not freely distributed throughout the cytoplasm of the Blepharisma cell. Instead, they are concentrated and stored within specialized subcellular compartments.
This compound is sequestered within membrane-bound spherical organelles known as pigment granules. tandfonline.combioone.org These granules, typically measuring 0.3 to 0.6 micrometers in diameter, are considered a type of extrusome—organelles that can discharge their contents outside the cell in response to specific stimuli. tandfonline.combioone.org This extrusion mechanism is a key component of the organism's defense strategy against predators. tandfonline.combioone.orgomu.ac.jp When threatened, Blepharisma can eject the this compound-containing granules, releasing the toxic pigment into the surrounding environment to deter attackers. bioone.org
The pigment granules are primarily located in the cortex of the cell, just beneath the pellicle (the outer membrane). bioone.org They are often arranged in distinct stripes between the rows of cilia. tandfonline.comtandfonline.com This sub-pellicular and ectoplasmic distribution ensures that the pigment is readily available for both photoreception and rapid expulsion for defense. oup.combioone.org While the bulk of the pigment is contained within these granules, there is evidence to suggest that some this compound may also be localized within the cilia themselves. researchgate.net
Biosynthetic Pathways of this compound
The complex structure of this compound points to a sophisticated biosynthetic pathway. Research has revealed that its formation is rooted in the polyketide pathway, a common route for the synthesis of many natural products.
Studies have demonstrated that the core dibenzoperylenequinone structure of blepharismins is assembled via the polyketide pathway. rsc.orgresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units to build a long polyketide chain, which then undergoes a series of cyclizations and modifications to form the final complex molecule. This fundamental process is shared with the biosynthesis of other related pigments, such as hypericin (B1674126) and stentorin. acs.orgacs.org
Feeding experiments using labeled compounds have been instrumental in identifying the building blocks of this compound. These studies have confirmed that the biosynthesis utilizes specific starter units to initiate the polyketide chain. The identified starter units are isovaleryl-CoA and butyryl-CoA. rsc.orgprotistology.jp These molecules are incorporated at the beginning of the biosynthetic process, with subsequent additions of acetate (B1210297) units to elongate the chain. A proposed biosynthetic scheme suggests a common intermediate, protostentorin, which is derived from the dimerization of two heptaketide units. acs.org This intermediate is then thought to be a precursor to not only blepharismins but also stentorins and amethystins through different subsequent modifications. acs.org For instance, the pathway to this compound is believed to involve the decarboxylation of amethystin. acs.org
Polyketide Pathway Involvement
Comparative Biosynthetic Routes with Related Perylenequinones
The biosynthesis of this compound, a photosensitive pigment found in the ciliate Blepharisma japonicum, shares a common ancestral pathway with other prominent perylenequinone pigments, such as hypericin from St. John's Wort (Hypericum perforatum) and stentorin from the ciliate Stentor coeruleus. acs.orgtandfonline.comtandfonline.com While these molecules originate from the polyketide pathway, their biosynthetic routes diverge, leading to distinct molecular architectures and functionalities. acs.orgnih.gov The comparative analysis of these pathways reveals both conserved mechanisms and significant enzymatic and substrate-level differences.
At a fundamental level, the biosynthesis of this compound, stentorin, and hypericin involves the dimerization of anthrone-like intermediates derived from polyketides. acs.org This shared strategy underscores a common evolutionary solution for creating complex phenanthroperylenequinone cores. researchgate.net However, a closer examination reveals profound differences in the starting units, intermediate structures, and the nature of the dimerization process. acs.org
The biosynthesis of hypericin is understood to proceed via the polyketide pathway, where one molecule of acetyl-CoA condenses with seven molecules of malonyl-CoA to form an octaketide chain. nih.gov This chain undergoes cyclization and decarboxylation to yield emodin (B1671224) anthrone (B1665570), which is considered the key precursor. nih.gov Two molecules of emodin anthrone then dimerize to form protohypericin (B192192), which is subsequently converted to the final hypericin molecule upon exposure to light. nih.gov
In contrast, the biosynthetic pathways for the ciliate pigments this compound and stentorin, while also polyketide-based, utilize different starter units and intermediates. acs.orgrsc.org Feeding studies have indicated that isovaleryl-CoA and butyryl-CoA can serve as starter units for the biosynthesis of blepharismins. rsc.org A consistent biosynthetic scheme has been proposed that links the ciliate pigments—this compound, stentorin, and the related amethystin—to a central, hypothetical intermediate called protostentorin. acs.orgnih.gov This intermediate is analogous to protohypericin in the hypericin pathway. acs.org The formation of protostentorin is postulated to occur from the highly regioselective dimerization of two heptaketide units, a process distinct from the octaketide-derived pathway of hypericin. acs.org
This difference in dimerization selectivity is a crucial point of divergence. In the hypericin pathway, the dimerization of emodin anthrone occurs selectively through the more activated dihydroxyphenyl moieties to form protohypericin. acs.org For the ciliate pigments, such selectivity is not available for an analogous intermediate. acs.org The enzyme responsible for forming protostentorin from two heptaketides must possess an extended recognition site to control the regioselective process, ensuring that only the smaller hydrogen substituent is found in the 3,3′-positions. acs.org This enzymatic control leads to the symmetrical naphthodianthrone system of stentorin. acs.org this compound's structure, however, is distinct, resembling protohypericin but with the gap in the ring system bridged by a p-hydroxybenzylidene group, indicating further enzymatic modifications after the initial dimerization. acs.orgacs.org
The table below summarizes the key differences between the biosynthetic routes of this compound and related perylenequinones.
Table 1: Comparative Biosynthetic Features of this compound and Related Perylenequinones
| Feature | This compound | Stentorin/Amethystin | Hypericin |
|---|---|---|---|
| Organism | Blepharisma ciliates | Stentor ciliates | Hypericum perforatum (plant), Endophytic fungi |
| Precursor Pathway | Polyketide rsc.org | Polyketide acs.org | Polyketide nih.gov |
| Starter Units | Isovaleryl-CoA, Butyryl-CoA rsc.org | Heptaketides acs.org | Acetyl-CoA, Malonyl-CoA nih.gov |
| Key Intermediate(s) | Protostentorin (hypothesized) acs.org | Protostentorin (hypothesized) acs.orgnih.gov | Emodin anthrone, Protohypericin nih.gov |
| Dimerization | Dimerization of heptaketide units acs.org | Highly regioselective dimerization of heptaketide units acs.org | Dimerization of emodin anthrone units acs.orgnih.gov |
| Final Structure Type | Asymmetrical, bridged system acs.org | Symmetrical naphthodianthrone acs.org | Symmetrical naphthodianthrone nih.gov |
Molecular and Cellular Functions of Blepharismin
Photoreceptive Role of Blepharismin in Photobehavioral Responses
Blepharisma japonicum exhibits a distinct negative phototactic reaction, moving away from areas of high light intensity. oup.com This behavior is mediated by this compound, which functions as the primary photoreceptor. oup.comnih.gov
The perception of light by Blepharisma initiates a complex signal transduction cascade. This compound, a hypericin-like chromophore, is the key molecule in this process. researchgate.net When exposed to light, this compound is thought to undergo a primary photochemical reaction involving electron transfer coupled with proton release. dtic.mil This initial event, occurring within picoseconds, leads to a transient intracellular pH change that serves as the primary physiological signal. dtic.milphotobiology.inforesearchgate.net
This light-induced signal is then transduced and amplified through a G-protein-coupled pathway. dtic.mil Evidence suggests the involvement of a transducin-like G-protein that, when activated, modulates a cGMP-dependent phosphodiesterase. dtic.mil This enzymatic activity ultimately leads to the depolarization of the cell membrane by opening voltage-dependent calcium channels. dtic.mil The resulting influx of calcium ions triggers a reversal in the beating direction of the cilia, causing the cell to stop and turn away from the light source. dtic.milresearchgate.net
Recent studies also point to the involvement of inositol (B14025) trisphosphate (InsP3) as a potential second messenger in the photosignal transduction pathway in Blepharisma. researchgate.net Furthermore, the localization of photoreceptor pigments is not limited to the pigment granules; they have also been found in the cilia, suggesting a direct role in motility control. photobiology.info
Table 1: Key Events in this compound-Mediated Phototransduction
| Step | Event | Key Molecules/Ions | Timescale |
|---|---|---|---|
| 1. Photon Absorption | This compound absorbs light energy. | This compound | Femtoseconds to picoseconds |
| 2. Primary Photochemistry | Electron transfer and proton release from excited this compound. | This compound | Picoseconds dtic.mil |
| 3. Signal Generation | Transient intracellular pH decrease. | H+ | Milliseconds to seconds |
| 4. Signal Transduction | Activation of a G-protein coupled cascade. | G-protein, cGMP-phosphodiesterase, InsP3 researchgate.netdtic.mil | Milliseconds to seconds |
| 5. Membrane Depolarization | Opening of voltage-gated calcium channels. | Ca2+ | Milliseconds |
| 6. Cellular Response | Reversal of ciliary beating. | Cilia | Milliseconds to seconds |
The primary photobehavioral response in Blepharisma japonicum is a step-up photophobic reaction. photobiology.infotandfonline.com When the organism encounters a sudden increase in light intensity, it stops its forward movement, reverses the direction of its ciliary beating, and tumbles until it reorients itself away from the light. researchgate.netphotobiology.info This maneuver allows the ciliate to escape potentially harmful, brightly lit areas. photobiology.infotandfonline.com
This photophobic response is a crucial adaptation for survival. microscopeclarity.com Intense light can be lethal to Blepharisma due to the photodynamic action of this compound, which can generate reactive oxygen species (ROS) that cause cellular damage. photobiology.infonih.gov By moving towards darker environments, the organism protects itself from this photodamage. microscopeclarity.com The sensitivity to light and the subsequent avoidance behavior ensure that Blepharisma remains in an optimal position within its habitat. microscopeclarity.com
Under conditions of low-intensity light, the red-colored this compound undergoes photo-oxidation to a blue-colored form called oxythis compound. photobiology.info This conversion is an important adaptive mechanism. While this compound is phototoxic at high light intensities, oxythis compound appears to be neither toxic nor phototoxic to the cell. photobiology.info
Both this compound and its photo-oxidized form, oxythis compound, can act as photosensing chromophores for the step-up photophobic response. photobiology.info The conversion to oxythis compound allows the organism to remain photosensitive and respond to light stimuli even after initial light exposure, without suffering the damaging effects of the more photodynamically active this compound. photobiology.info The photo-oxidation process is an O2-requiring process. nih.gov In vitro experiments have shown that light irradiation can convert dried this compound into oxythis compound. bioone.org
Photophobic Responses and Environmental Adaptation
This compound as a Chemical Defense Compound
In addition to its role in photoreception, this compound serves as a potent chemical defense mechanism against predators and microbes. tandfonline.commicroscopeclarity.com
This compound provides a significant defense against a variety of predators. tandfonline.commicroscopeclarity.com When attacked by a predator, such as the ciliate Dileptus, Blepharisma can discharge its pigment granules at the site of attack. bioone.org The released this compound is highly toxic to many predatory protists. bioone.org
Studies have shown that normally pigmented Blepharisma cells are less vulnerable to predation by organisms like Amoeba proteus compared to albino mutants that lack the pigment. microscopeclarity.combioone.org The toxicity of this compound is not solely dependent on light; it exhibits intrinsic toxicity in the dark, which is sufficient for it to function as a chemical defense. bioone.orgnii.ac.jp However, its toxicity is potentiated by light through the generation of reactive oxygen species. oup.comnii.ac.jp The effectiveness of this defense mechanism is dependent on the predator's susceptibility to the toxin. bioone.org For instance, while effective against Amoeba proteus and Dileptus, it is less effective against the ciliate Climacostomum virens, which shows higher resistance to this compound. microscopeclarity.combioone.org
Table 2: Susceptibility of Different Protists to this compound
| Predator | Susceptibility | Effectiveness of Defense | Reference |
|---|---|---|---|
| Dileptus margaritifer | High | Effective | bioone.orgbioone.org |
| Amoeba proteus | Moderate | Effective | microscopeclarity.combioone.orgbioone.org |
| Climacostomum virens | Low | Not Effective | microscopeclarity.combioone.orgbioone.org |
This compound has also been found to possess antibacterial properties. oup.commicroscopeclarity.com Research has demonstrated that this compound can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). oup.comoup.comnih.gov
The antibacterial activity of this compound is observed both in the dark and under illumination, with its efficacy being significantly enhanced by light. oup.comoup.comnih.gov In the dark, the minimum inhibitory concentration (MIC) of this compound against an arbekacin-resistant MRSA strain was found to be 6.25 μg/ml. oup.com Upon irradiation with white light, this MIC value decreased to 1.25 μg/ml, indicating photoactivation of its antibacterial properties. oup.comoup.com The proposed mechanism for its antibacterial action in the dark is the inhibition of protein synthesis. oup.comnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Arbekacin |
| This compound |
| cGMP (Cyclic guanosine (B1672433) monophosphate) |
| Inositol trisphosphate (InsP3) |
| Oxythis compound |
| Stentorin |
Dual Light-Dependent and Light-Independent Cytotoxicity
This compound exhibits a notable dual cytotoxic capability, acting as a potent toxin both in the presence and absence of light. tandfonline.comnerdfighteria.info This multifaceted toxicity is central to its role as a chemical defense mechanism for the ciliate Blepharisma. tandfonline.combioone.org
The light-dependent cytotoxicity, or phototoxicity, is a well-documented phenomenon. oup.combioone.org Upon exposure to light, particularly UV light, the this compound pigment becomes photoactivated and generates highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). bioone.orgoup.comresearchgate.netnih.gov These ROS are indiscriminately damaging to cellular components, leading to rapid cell death, a process often referred to as photodynamic action. researchgate.netnih.gov This phototoxicity is not only a defense against predators but also a potential hazard to the Blepharisma organism itself, which has developed behavioral responses to avoid intense light. protistology.jp The toxicity of this compound is significantly enhanced under illumination. bioone.org Furthermore, the photo-oxidized form of the pigment, known as oxythis compound, is also toxic and phototoxic. bioone.orgbioone.org
In addition to its phototoxicity, this compound possesses significant intrinsic cytotoxicity in the dark. tandfonline.combioone.orgbioone.org This light-independent toxicity is crucial for its defensive function, as it is effective against predators even in low-light environments. bioone.org The mechanism underlying this intrinsic toxicity is distinct from the light-activated pathway. protistology.jp Research suggests that one possible explanation for this cytotoxicity is the ability of this compound molecules to form cation-selective ion channels in the phospholipid bilayers of cell membranes. tandfonline.comnih.gov This disruption of the membrane potential and ionic homeostasis can lead to lethal cellular damage. nih.gov This intrinsic toxic activity has been demonstrated against various predatory protists and even against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comoup.com
Table 1: Comparison of this compound's Cytotoxic Mechanisms
| Feature | Light-Dependent Cytotoxicity (Phototoxicity) | Light-Independent Cytotoxicity (Intrinsic Toxicity) |
|---|---|---|
| Primary Mechanism | Generation of Reactive Oxygen Species (ROS) like singlet oxygen and hydroxyl radicals upon photo-excitation. oup.comresearchgate.netnih.gov | Formation of cation-selective channels in phospholipid bilayer membranes. tandfonline.comnih.gov |
| Trigger | Exposure to light (especially UV light). nerdfighteria.info | Inherent property of the molecule, effective in the dark. bioone.org |
| Cellular Effect | Rapid, indiscriminate oxidative damage to cellular structures, leading to necrosis under intense light. researchgate.netnih.govreddit.com | Disruption of ion gradients and membrane integrity, leading to cell death. nih.gov |
| Target Organisms | Colorless cells, predatory protists, bacteria. oup.comprotistology.jp | Predatory protists, various ciliates, and bacteria (including MRSA). tandfonline.comoup.com |
| Associated Molecule | this compound and its photo-induced product, oxythis compound. bioone.orgbioone.org | this compound. tandfonline.com |
Role of this compound in Cellular Stress Responses
Protection against Ultraviolet Radiation
The this compound pigment plays a significant role in how Blepharisma responds to the stress of ultraviolet (UV) radiation. The pigment granules can serve as a physical shield, absorbing far-UV radiation, although the ecological relevance of this has been debated since this wavelength of light is not abundant at the Earth's surface. bioone.org
A primary protective strategy is behavioral. Blepharisma exhibits a step-up photophobic response, a movement away from areas of suddenly increased light intensity. tandfonline.comnih.gov This behavior helps the organism avoid potentially lethal damage from the photodynamic action of its own pigment. tandfonline.com This response is dependent on the presence of this compound, which acts as the photoreceptor, and requires oxygen to initiate the phototransduction cascade. nih.gov
Studies on Blepharisma sp. exposed to UVB radiation have revealed a suite of cellular and morphological defense mechanisms. du.ac.inmicroscopeclarity.comresearchgate.net These include alterations in cell shape, reduced motility, and the formation of protective cysts (encystment). microscopeclarity.comresearchgate.net Furthermore, the organisms tend to form aggregates, a strategy that likely reduces the UV exposure of individuals within the group. du.ac.in Under UVB stress, an increased absorption of UV light by the pigment granules has been observed, suggesting an active role in shielding the cell's vital components. microscopeclarity.comresearchgate.net
Table 2: Protective Strategies of Blepharisma against UV Radiation
| Strategy | Description | Reference(s) |
|---|---|---|
| Behavioral Avoidance | Step-up photophobic response to move away from intensely illuminated areas. | tandfonline.comnih.gov |
| Physical Shielding | Pigment granules absorb UV radiation. | bioone.orgmicroscopeclarity.com |
| Encystment | Formation of a dormant, protective cyst under stress conditions. | du.ac.inmicroscopeclarity.com |
| Aggregation | Cells cluster together, likely to shield one another from radiation. | du.ac.in |
| Morphological Changes | Cells may alter their shape and reduce movement to cope with stress. | microscopeclarity.comresearchgate.net |
Induction of Apoptosis-Like Cell Death in Producer Organisms
While this compound is essential for defense and photosensing, it can also trigger a programmed, self-destructive process in the Blepharisma cell itself under certain conditions of light-induced stress. Research has shown a clear distinction between the mode of cell death depending on the intensity of the light exposure. researchgate.netnih.gov
Intense light (>300 W m⁻²) induces rapid photodynamic killing through necrosis, a form of cell death characterized by cell swelling and the efflux of plasma. researchgate.netnih.govreddit.com However, exposure to moderate light (e.g., 5 W m⁻²) for an extended period (greater than 3 hours) initiates a different, more controlled pathway resembling apoptosis, or programmed cell death. researchgate.netnih.govreddit.com
This apoptosis-like cell death in Blepharisma japonicum is distinguished by specific morphological and molecular events. Microscopically, it involves the condensation of the macronucleus (pyknosis) and plasma efflux without the characteristic swelling seen in necrosis. researchgate.netnih.gov At the molecular level, significant DNA fragmentation occurs within 1 to 3 hours of moderate light irradiation. researchgate.net Analysis of DNA extracted from these cells reveals fragments of specific sizes (approximately 180–200 and 360–400 base pairs), which form "apoptosis ladders" when separated by gel electrophoresis—a classic hallmark of apoptosis. researchgate.netnih.gov Studies on Blepharisma sp. under UVB stress also point towards apoptosis, evidenced by the degeneration of the macronucleus. du.ac.in This induction of an apoptosis-like program suggests a regulated cellular mechanism to deal with sublethal, but persistent, light-induced damage.
Table 3: Light-Induced Cell Death Pathways in Blepharisma
| Characteristic | Necrosis | Apoptosis-Like Cell Death |
|---|---|---|
| Inducing Condition | Intense Light (>300 W m⁻²) | Moderate Light (e.g., 5 W m⁻²) over several hours |
| Cellular Morphology | Cell swelling, plasma efflux | No cell swelling, plasma efflux |
| Nuclear Morphology | - | Macronuclear condensation (pyknosis) |
| DNA Integrity | - | DNA fragmentation into specific ladder-like patterns |
| Reference(s) | researchgate.netnih.govreddit.com | researchgate.netnih.govreddit.comdu.ac.in |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oxythis compound |
| Singlet oxygen |
| Hydroxyl radical |
Mechanistic Insights into Blepharismin Bioactivity
Generation of Reactive Oxygen Species by Blepharismin
This compound is recognized as a photodynamic pigment, meaning its toxicity is significantly potentiated by light. nii.ac.jpbioone.org This photoactivation leads to the generation of highly reactive oxygen species (ROS), which are key mediators of its bioactivity. researchgate.netoup.comnih.gov The phototoxicity is attributed to the production of short-lived, highly reactive molecules derived from oxygen. bioone.orgoup.comoup.com
Upon exposure to light, this compound acts as a photosensitizer, transferring energy to ground-state molecular oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). nii.ac.jpbioone.orgoup.combioone.org The generation of singlet oxygen is a proposed mechanism for the phototoxicity observed when this compound is used against various cells and microorganisms. bioone.orgoup.com This process is a common feature of perylenequinone pigments, a class to which this compound is chemically related. oup.com The photodynamic action, mediated in part by singlet oxygen, is believed to be linked to lipid peroxidation in target cells. researchgate.net
In addition to singlet oxygen, light-activated this compound has been shown to generate hydroxyl radicals (•OH). nii.ac.jpresearchgate.netoup.comnii.ac.jp The production of these radicals has been directly demonstrated using electron spin resonance (ESR) spectrometry. nii.ac.jp In these experiments, a prominent signal corresponding to a hydroxyl radical adduct (DMPO-OH) was detected when this compound preparations were exposed to light, suggesting that the photodynamic action of the pigment can be attributed to these radicals. nii.ac.jp Both the pink and blue forms of the pigment are capable of generating hydroxyl radicals upon illumination. nii.ac.jp
| Reactive Species | Condition for Generation | Supporting Evidence | Reference |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | Photoactivation (in the presence of light and oxygen) | Proposed mechanism for phototoxicity; lipid peroxidation. | nii.ac.jpbioone.orgresearchgate.netoup.combioone.org |
| Hydroxyl Radical (•OH) | Photoactivation (in the presence of light and oxygen) | Direct detection via electron spin resonance (ESR) spectrometry. | nii.ac.jpoup.comnii.ac.jp |
Singlet Oxygen Production
Molecular Interactions and Cellular Targets of this compound
This compound exerts its biological effects by interacting with critical cellular macromolecules and organelles, leading to a cascade of events that compromise cell viability.
This compound, particularly when activated by light, has been observed to compromise DNA integrity. Research indicates that photoactivated this compound can cause nicks in covalently closed circular DNA, resulting in the formation of the open circular form. oup.com This suggests that the free radicals generated by the pigment can directly cause DNA damage. oup.com
In studies involving the ciliate Blepharisma japonicum, moderate light irradiation was found to induce a form of programmed cell death resembling apoptosis. researchgate.netnih.gov A key feature of this process was significant DNA fragmentation, which occurred after 1 to 3 hours of light exposure. researchgate.netnih.gov Analysis of the macronuclear DNA from these cells revealed distinct fragmentation patterns, with DNA fragments of approximately 180–200 and 360–400 base pairs, which are characteristic of apoptotic DNA ladders. nih.gov
| Observed Effect | Experimental Context | Proposed Mechanism | Reference |
|---|---|---|---|
| Nicking of circular DNA | In vitro assay with covalently closed circular DNA and white light irradiation. | Direct damage by generated free radicals (singlet oxygen, hydroxyl radicals). | oup.com |
| DNA Fragmentation (Apoptotic Ladders) | In vivo study on Blepharisma japonicum exposed to moderate light. | Induction of an apoptosis-like cell death pathway. | researchgate.netnih.gov |
Despite its potent effects on respiration, this compound does not appear to directly interfere with the electron transport chain itself, as it did not reduce the activity of NADH and succinate (B1194679) oxidases in submitochondrial particles. nii.ac.jp This indicates that its target is the integrity of the mitochondrial inner membrane and its ability to maintain a proton gradient, rather than the electron transport proteins. nii.ac.jp
| Effect | Description | Mechanism | Reference |
|---|---|---|---|
| Uncoupling Effect | Disrupts the linkage between electron transport and ATP synthesis. | Induces ion-permeability transition in the inner mitochondrial membrane, causing swelling and canceling the electrochemical potential. | nii.ac.jp |
| Respiration-Repressive Effect | Reduces the overall rate of oxygen consumption in intact mitochondria. | The precise mechanism is distinct from direct inhibition of electron transport chain enzymes. | nii.ac.jp |
Membrane Permeability Alterations and Ion Channel Formation
This compound exhibits significant bioactivity through its ability to alter the permeability of biological membranes, a key feature of its cytotoxic and defensive actions against predators. nii.ac.jptandfonline.com Research has demonstrated that blepharismins can self-assemble within phospholipid bilayers to form ion-permeable channels. tandfonline.comcnjournals.com This capability is considered a primary mechanism for its toxic effects on other organisms, leading to the disruption of cellular integrity. tandfonline.comtandfonline.com
The channels formed by this compound are cation-selective. tandfonline.comresearchgate.net Studies using planar diphytanoylphosphatidylcholine (B1258105) bilayer membranes have revealed a potassium to chloride ion (K+/Cl−) permeability ratio of approximately 6.6:1. researchgate.net The formation of these channels is not uniform; instead, this compound appears to create pores with a range of different conductance levels. tandfonline.comresearchgate.net Single-channel recordings have shown this heterogeneity, with conductance values varying from 0.2 to 2.8 nanoSiemens (nS) in a solution containing 0.1M potassium chloride (KCl). researchgate.net This variability suggests that the channels are formed by clusters or aggregates of this compound molecules of different sizes. tandfonline.comtandfonline.comresearchgate.net The aggregation into variously sized clusters allows for the formation of transmembrane pores that can lead to cell lysis. tandfonline.comtandfonline.com
Beyond the cell membrane, this compound also targets mitochondrial membranes. It has been shown to induce swelling in mitochondria by triggering an ion-permeability transition in the inner mitochondrial membrane. nii.ac.jp This disruption of the mitochondrial membrane potential is a crucial aspect of its toxicity, impairing vital cellular functions like ATP synthesis. nii.ac.jp The immediate alteration of the membrane's electrochemical potential is thought to be responsible for the rapid retreat of predatory ciliates when they encounter Blepharisma. nii.ac.jp
Table 1: Ion Channel Properties of this compound in Artificial Bilayer
| Property | Value | Conditions | Source |
|---|---|---|---|
| Ion Selectivity | Cation-selective | Planar phospholipid bilayer | tandfonline.comresearchgate.net |
| Permeability Ratio (K+/Cl−) | 6.6:1 | Diphytanoylphosphatidylcholine bilayer | researchgate.net |
| Conductance Range | 0.2 - 2.8 nS | 0.1 M KCl solution | researchgate.net |
Photochemical Processes of this compound and its Derivatives
The photochemical behavior of this compound is fundamental to its role as a photosensor in the ciliate Blepharisma japonicum. Structurally related to other photodynamic compounds like hypericin (B1674126), this compound undergoes rapid photochemical reactions upon exposure to light. tandfonline.comtandfonline.com The primary photochemical event is believed to be an electron transfer coupled with a proton release, a process that occurs on an extremely fast, picosecond timescale. dtic.mil This rapid release of protons causes a change in the intracellular pH, which serves as the initial physiological signal in the photosensory transduction cascade. dtic.mil
Oxygen plays a critical role in the photochemical processes of this compound. nih.gov The step-up photophobic response in Blepharisma is repressed in the absence of oxygen, indicating that O2 is necessary for the early steps of phototransduction following light excitation of the pigment. nih.gov Furthermore, the photobleaching of this compound also requires the presence of oxygen. nih.gov
Upon irradiation, this compound can be converted into a more photochemically stable derivative known as oxythis compound (OxyBP). nih.gov The photophysical properties of both this compound and oxythis compound are significantly influenced by their immediate molecular environment. ens.frresearchgate.net For instance, when complexed with proteins such as bovine alpha-crystallin, these pigments form ground-state complexes that can alter their photochemical behavior. ens.fr Studies using fringelite D as a model for this compound-type pigments suggest that photoexcitation leads to the formation of a radical species through electron transfer. researchgate.net This radical species is a potent acid, well-suited for intermolecular proton transfer, which supports the proposed mechanism of proton expulsion in the initial stages of photosensing. researchgate.net
Table 2: Key Photochemical Events of this compound
| Process | Timescale | Key Outcome | Requirement | Source |
|---|---|---|---|---|
| Primary Photoreaction | Picoseconds | Electron transfer and proton release | Light | dtic.mil |
| Initial Physiological Signal | - | Intracellular pH change | Light, Proton Release | dtic.mil |
| Phototransduction | - | Mediates photophobic response | Light, Oxygen | nih.gov |
| Conversion | - | Forms oxythis compound (OxyBP) | Light, Irradiation | nih.gov |
Structural Diversity and Analogues of Blepharismin
Characterization of Blepharismin Isomers (this compound A-E)
The ciliate Blepharisma japonicum produces not a single compound, but a mixture of five closely related isomers, designated this compound A, B, C, D, and E. nii.ac.jptandfonline.com These isomers share the same core polycyclic aromatic structure but differ in the nature of their alkyl group substituents at positions R₁, R₂, and R₃. nii.ac.jp The elucidation of these structures was accomplished through spectroscopic methods, including UV-visible spectroscopy, NMR, FTIR, and mass spectrometry. dtic.mil The specific substitutions for each isomer have been identified, revealing a pattern of ethyl, isopropyl, and methyl groups. nii.ac.jp For instance, this compound C is characterized by two isopropyl groups. rsc.org This variation in alkylation gives rise to the different isomers found within the organism. nii.ac.jp
| Isomer | R₁ | R₂ | R₃ |
|---|---|---|---|
| This compound A | Et | Et | H |
| This compound B | Et | iPr | H |
| This compound C | iPr | iPr | H |
| This compound D | Et | iPr | Me |
| This compound E | iPr | iPr | Me |
Structure-Activity Relationships Among this compound Isomers
The structural variations among the this compound isomers directly influence their biological activity. Studies comparing the toxicity of purified isomers against various ciliate predators have revealed distinct structure-activity relationships. tandfonline.com Research indicates that this compound A and this compound B generally exhibit the highest toxicity. tandfonline.comresearchgate.net
For example, in one study, this compound A was the most potent against several ciliates, with LC₅₀ values ranging from 0.8 to 5.15 μg/mL. tandfonline.com this compound B also showed high toxicity, with LC₅₀ values from 1.01 to 10.94 μg/mL. tandfonline.com In contrast, this compound C, D, and E demonstrated weaker toxic effects, with LC₅₀ values ranging from 1.03 to 24.28 μg/mL, showing particularly lower toxicity against Euplotes aediculatus and Stentor roeseli. tandfonline.com
Another study involving bioactivity against Bacillus cereus and human HeLa tumor cells found that this compound-B and -C were the most toxic pigments. researchgate.net A similarity clustering analysis based on bioactivity data categorized the isomers into two groups: the more active group consisting of this compound-B and -C, and the less active group containing this compound-A, -D, and -E. researchgate.net These findings highlight that the specific nature and combination of the alkyl side chains are critical determinants of the molecule's defensive potency.
| Isomer | General Toxicity Level |
|---|---|
| This compound A | High / Less Active |
| This compound B | High / Most Active |
| This compound C | Weak / Most Active |
| This compound D | Weak / Less Active |
| This compound E | Weak / Less Active |
Structural and Functional Comparison with Related Perylenequinone Pigments
This compound is part of a larger family of hypericin-like compounds, which are phenanthroperylenequinones found in various organisms, from plants to protists. rsc.orgacs.orgresearchgate.net These pigments often share structural similarities and functional roles as photoreceptors and defensive toxins. photobiology.infobgsu.edu
Hypericin (B1674126), the well-known photodynamic pigment from St. John's Wort (Hypericum perforatum), and stentorin, the primary pigment in the ciliate Stentor coeruleus, are the closest and most studied analogues of this compound. acs.orgacs.orgoup.com All three are based on a perylenequinone core and function as photosensitizers. rsc.orgoup.com They are responsible for the photophobic responses in their respective organisms. photobiology.infobgsu.edu
Structurally, all are dianthrones, but a key feature distinguishes this compound. photobiology.info this compound possesses a unique p-hydroxybenzyl residue on the anthraquinone (B42736) nucleus, creating a bridged carbon that disrupts the π-electron conjugation across the molecule. nii.ac.jpphotobiology.info This structural disruption accounts for this compound's distinct absorption spectrum compared to the more symmetrical structures of hypericin and stentorin. photobiology.inforesearchgate.net
Functionally, while both this compound and hypericin show mitochondrial toxicity, studies suggest they impair mitochondrial respiration through similar mechanisms, including uncoupling and repression of respiration, implying that the p-hydroxybenzyl group of this compound may not be essential for this specific activity. nii.ac.jp The primary photochemical mechanism for both this compound and stentorin appears to involve electron transfer coupled with a proton release, which initiates the photosensory signal transduction cascade. dtic.mil
Beyond hypericin and stentorin, other related pigments exist in ciliates. Amethystin, the main pigment responsible for the red-violet color of the ciliate Stentor amethystinus, is a notable example. acs.orgnih.gov Spectroscopic analysis has revealed that amethystin is a carboxy derivative of this compound. acs.orgacs.orgresearchgate.net Its molecular formula is C₄₂H₂₈O₁₂, and its electronic spectrum is very similar to that of this compound, indicating a closely related chromophore. acs.org In solution, amethystin exists as an orthoester. rsc.orgacs.org
The structural relationship is so close that a common biosynthetic pathway has been proposed. acs.orgnih.gov This scheme suggests a hypothetical intermediate, protostentorin, which can undergo different chemical modifications to form stentorins, amethystins, and subsequently, through decarboxylation, the blepharismins. acs.org This highlights a clear evolutionary and biochemical link among these ciliate pigments. Other related compounds include fringelites, which are fossil pigments from Jurassic sea lilies, and maristentorin (B1259162) from Maristentor dinoferus, further expanding this family of natural phenanthroperylenequinones. rsc.orgacs.orgacs.org
Methodological Approaches in Blepharismin Research
Extraction and Purification Techniques for Blepharismin
The isolation and purification of this compound, a pigment found in the ciliate Blepharisma, are crucial preliminary steps for its structural and functional characterization. Researchers have developed various methods to extract and purify this compound, often involving a combination of solvent extraction and chromatographic techniques.
A common initial step involves culturing Blepharisma japonicum in a suitable medium, such as a 0.1% cereal leaves medium supplemented with Enterobacter aerogenes as a food source, in dark conditions at approximately 23°C. oup.com The cells are then harvested through mild centrifugation. oup.com To extract the pigment, the collected cells are suspended in acetone (B3395972). oup.com Following another centrifugation step, the resulting supernatant containing the this compound is collected and dried under low pressure. oup.com Cold shock treatment has also been employed to induce the extrusion of pigment granules from the cells, which can then be collected. mdpi.comnih.gov This method is particularly useful for preparing pigment-depleted cells for comparative studies. biologists.com
Chromatographic Separations (HPLC, LC-MS)
Following initial extraction, further purification is necessary to isolate this compound from other cellular components. Thin-layer chromatography (TLC) using silica (B1680970) gel plates has been used as a purification step. oup.com A solvent system of ethyl acetate (B1210297) and acetone (in a 4:1 v/v ratio) is effective for this purpose. oup.com
For more refined separation and analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques. tandfonline.comtandfonline.com Reverse-phase HPLC (RP-HPLC) is frequently used to fractionate the crude extract. tandfonline.com For instance, a Zorbax Eclipse XDB-C18 column with a gradient of methanol (B129727) and water containing ammonium (B1175870) acetate can effectively separate the different forms of this compound (BP-A, -B, -C, -D, and -E). tandfonline.comtandfonline.com The elution profiles from RP-HPLC can reveal the relative proportions of these different this compound compounds, which can vary between different Blepharisma species. tandfonline.com
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for identifying the different this compound congeners by their mass-to-charge ratio (m/z). tandfonline.comtandfonline.com High-resolution mass spectrometry (HRMS), such as on an Orbitrap Fusion™ Tribrid™ Mass Spectrometer, provides precise mass data, further confirming the identity of the isolated pigments. tandfonline.com
Spectroscopic Characterization (UV, NMR, ESI-MS)
Once purified, the structural elucidation of this compound is achieved through various spectroscopic methods.
UV-Visible Spectroscopy: The purified this compound exhibits strong absorption in the far ultraviolet (UV) range (200–300 nm). researchgate.net The absorption spectra of the red (native) and blue (photo-oxidized) forms of the pigment are distinct, providing insights into its photochemical properties. researchgate.net The UV-visible spectra of pigments isolated from different Blepharisma species, such as B. americanum, B. intermedium, and B. japonicum, have been shown to be very similar. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed chemical structure of molecules. While the provided abstracts highlight its use in the structural elucidation of related compounds like amethystin and strongylophorines, its application is fundamental in confirming the precise atomic connectivity of the various this compound congeners. acs.orgjst.go.jp
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing biological molecules like this compound. It is often coupled with liquid chromatography (LC-ESI-MS) to provide mass information for the separated components. tandfonline.comtandfonline.com The mass spectra reveal the molecular weights of the different this compound forms, aiding in their identification and characterization. tandfonline.comnih.gov
Biological Assays for this compound Activity
A variety of biological assays have been developed to investigate the diverse functions of this compound, including its cytotoxicity, role in photobehavior, and involvement in predator-prey interactions.
In Vitro and In Vivo Cytotoxicity Assays
The toxic properties of this compound, particularly its photodynamic action, have been a significant area of research. In these assays, the viability of target organisms or cells is assessed after exposure to purified this compound, both in the dark and under illumination.
In Vitro Assays: A common target organism for these assays is the ciliate Paramecium caudatum. nii.ac.jp The mortality of Paramecium is measured at different concentrations of this compound and varying light intensities. nii.ac.jp These studies have shown that the photokilling effect of this compound is dependent on both its concentration and the intensity of light. nii.ac.jp In higher concentrations, this compound can be toxic even without light activation. nii.ac.jp The generation of hydroxyl radicals by light-activated this compound has been demonstrated using spin trapping reagents like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO), suggesting a mechanism for its photodynamic action. nii.ac.jp Cytotoxicity has also been evaluated against bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and human cancer cell lines like HeLa cells. oup.comresearchgate.net The lethal concentration (LC50) is a key parameter determined in these assays. researchgate.net
In Vivo Models: While the provided abstracts focus more on in vitro assays for cytotoxicity, the principles can be extended to in vivo models. For instance, the defensive function of this compound is studied in the context of predator-prey interactions, which can be considered a form of in vivo cytotoxicity assessment.
Studies on Photobehavioral Responses
This compound is believed to be the primary photoreceptor pigment mediating the photophobic (light-avoiding) response in Blepharisma. nih.gov Assays to study this behavior typically involve observing and quantifying the movement of the ciliates in response to light stimuli.
Micro-video Recording: Individual cell trajectories are examined before and after light stimulation using micro-video recording apparatus. koreascience.kr This allows for the detailed analysis of changes in swimming behavior, such as stopping, reversing ciliary beating, and tumbling, which are characteristic of the step-up photophobic response. koreascience.krresearchgate.net
Comparative Studies: The role of this compound is often investigated by comparing the photobehavior of normally pigmented cells with that of pigment-deficient or "albino" cells. nih.govbioone.org These pigment-deficient cells can be generated by methods like cold shock followed by cultivation under illuminated conditions. nih.gov The disappearance and subsequent recovery of photosensitivity corresponding to the depletion and regeneration of this compound provides strong evidence for its role as a photoreceptor. nih.gov
Modulation of Response: The effect of various substances on the photobehavioral response can also be tested. For example, studies have examined the influence of electron acceptors on the photoresponsiveness of Blepharisma, providing insights into the initial steps of the phototransduction pathway. koreascience.kr The requirement of oxygen for the photophobic response has also been demonstrated, further linking the pigment's photochemical properties to the organism's behavior. nih.gov
Predator-Prey Interaction Models
A key proposed function of this compound is chemical defense against predators. To test this hypothesis, researchers have designed various predator-prey interaction models.
Co-culture Experiments: These experiments involve mixing Blepharisma (the prey) with a predator species and observing the outcome. Common predators used in these studies include other protists like Amoeba proteus, Climacostomum virens, Coleps hirtus, and Stentor roeseli, as well as the multicellular microturbellarian Stenostomum sphagnetorum. tandfonline.combioone.orgresearchgate.net
Comparison of Pigmented and Non-pigmented Prey: A crucial aspect of these models is the comparison of the vulnerability of normally pigmented Blepharisma cells with that of pigment-granule-deprived (PGD) or albino mutant cells. tandfonline.combioone.org A significantly higher survival rate of pigmented cells compared to non-pigmented cells in the presence of a predator indicates a defensive function of the pigment. tandfonline.combioone.org
Toxicity of Purified Pigment: In conjunction with co-culture experiments, the direct toxicity of purified this compound against the predator species is also assessed. bioone.org This helps to establish that the observed defensive effect is indeed due to the chemical properties of the pigment. The susceptibility of different predators to this compound can vary, suggesting that the effectiveness of the defense mechanism is predator-dependent. bioone.org
Observation of Post-ingestion Effects: In some cases, even if a predator ingests the toxic Blepharisma, it may suffer negative consequences, such as an inability to reproduce. tandfonline.com This suggests the presence of post-ingestion toxicity, adding another layer to the defensive strategy. tandfonline.com
Data Tables
Table 1: Chromatographic Conditions for this compound Separation
| Parameter | Details | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | tandfonline.comtandfonline.com |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | tandfonline.comtandfonline.com |
| Mobile Phase A | Methanol:Water (7:3) with 12 mM ammonium acetate | tandfonline.comtandfonline.com |
| Mobile Phase B | Methanol with 12 mM ammonium acetate | tandfonline.comtandfonline.com |
| Gradient | 0% B to 100% B in 30 minutes | tandfonline.comtandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.comtandfonline.com |
| Detection (DAD) | 205, 215, 254, 574, 590 nm | tandfonline.comtandfonline.com |
| Mass Spectrometry | ESI-MS, mass range 50–1200 m/z | tandfonline.comtandfonline.com |
Table 2: Predator-Prey Interaction Models for this compound Defense Studies
| Predator Species | Prey | Key Findings | Reference |
| Coleps hirtus | B. japonicum, B. stoltei, B. undulans (untreated vs. PGD cells) | Untreated Blepharisma cells showed significantly higher survival, indicating a defensive role of blepharismins. | tandfonline.comresearchgate.net |
| Stentor roeseli | B. japonicum, B. stoltei, B. undulans | Predator seemed to overcome the defense but showed post-ingestion toxicity (inability to reproduce). | tandfonline.com |
| Stenostomum sphagnetorum | B. japonicum, B. stoltei, B. undulans | Predator seemed to overcome the defense, but post-ingestion toxicity was observed in some cases. | tandfonline.com |
| Amoeba proteus | B. japonicum (pigmented vs. albino) | Pigmented cells were less vulnerable than albino cells, suggesting pigment granules function as defense organelles. | bioone.org |
| Climacostomum virens | B. japonicum (pigmented vs. albino) | No significant difference in vulnerability, as C. virens is more resistant to this compound. | bioone.org |
Genetic and Cellular Manipulation Techniques in Blepharisma Studies
The study of this compound and its roles within Blepharisma has been significantly advanced by the development of techniques to manipulate the organism at the cellular and genetic levels. These approaches allow researchers to correlate the presence or absence of the pigment with specific biological functions and to begin unraveling the complex molecular pathways responsible for its synthesis.
Generation and Use of Pigment-Deficient Strains
A key methodological breakthrough in Blepharisma research has been the ability to generate cells that are deficient in their characteristic red pigment. These strains serve as invaluable tools for investigating the precise functions of this compound through comparative studies with their wild-type, pigmented counterparts.
The primary method for creating these pigment-deficient cells is a non-genetic technique known as "cold shock". researchgate.netbiologists.com This process involves subjecting a suspension of Blepharisma cells to a sudden drop in temperature, for instance, by placing them on ice. researchgate.net This shock induces the cells to expel their pigment granules, which contain the this compound pigments. biologists.comnih.gov The resulting cells are partially or completely "bleached" but remain substantially healthy and viable, allowing for direct comparison with untreated cells. nih.govoup.com
The utility of these pigment-deficient strains is demonstrated in two main areas of research: photobiology and chemical defense.
Elucidating Photoreceptor Function: Early research hypothesized that this compound acts as the photoreceptor pigment mediating the organism's characteristic step-up photophobic response (a reaction to avoid sudden increases in light intensity). biologists.com By using pigment-deficient cells, researchers have provided strong evidence for this role. Studies have shown that when cells are bleached through cold shock and cultured under light, their photosensitivity completely disappears. biologists.com Conversely, if these colorless cells are moved to a dark environment, the this compound pigment gradually regenerates, and this regeneration is accompanied by the recovery of the photophobic response. biologists.com This direct correlation between the presence of this compound and light sensitivity confirms the pigment's role as the primary photoreceptor.
Investigating Chemical Defense Mechanisms: this compound is also known to function as a chemical defense against predators. nih.gov The use of pigment-deficient strains has been crucial in confirming this function. In predator-prey interaction studies, pigment-deprived Blepharisma cells were found to be significantly more vulnerable to predation by organisms like Coleps hirtus compared to their pigmented counterparts. oup.commdpi.com The removal of the pigment granules effectively disarms the ciliate, demonstrating that the blepharismins stored within these granules are essential components of its defensive strategy. oup.com
The table below summarizes the key comparative findings from studies using pigment-deficient Blepharisma strains.
| Feature Studied | Wild-Type (Pigmented) Cells | Pigment-Deficient (Bleached) Cells | Conclusion |
| Photophobic Response | Exhibit a strong step-up photophobic response to increased light intensity. biologists.com | Complete loss of photosensitivity and the photophobic response. biologists.com | This compound is the photoreceptor pigment mediating photobehavior. biologists.com |
| Predator-Prey Interaction | Exhibit effective chemical defense, reducing predation rates. oup.com | Significantly higher vulnerability to predators like Coleps hirtus. oup.commdpi.com | This compound granules are essential for chemical defense. nih.gov |
| Pigment Regeneration | Maintain red/pink pigmentation under normal culture conditions. uni-tuebingen.de | Can regenerate pigment and recover photosensitivity when cultured in darkness. biologists.com | Pigment biosynthesis is an active process that can be reinitiated under favorable conditions. biologists.com |
Molecular Biology Techniques for Pathway Elucidation
Unraveling the biosynthetic pathway of a complex natural product like this compound requires a sophisticated molecular biology toolkit. While the complete genetic blueprint for this compound synthesis is still under investigation, researchers employ a combination of genomic, transcriptomic, and biochemical approaches to identify the genes and enzymes involved.
Biochemical Feeding Studies: A foundational technique involves feeding Blepharisma cultures with isotopically labeled precursor molecules. By tracing the incorporation of these labels into the final this compound structure, researchers have determined that the molecule is formed via a polyketide pathway. rsc.org These studies successfully identified isovaleryl-CoA and butyryl-CoA as starter units for the biosynthesis, providing critical clues about the initial enzymatic steps. rsc.org
Genomic and Transcriptomic Analyses: The sequencing of the Blepharisma stoltei macronuclear genome has been a landmark achievement, providing a comprehensive library of the organism's genes. biorxiv.orgnih.gov With the genome in hand, researchers can search for sequences that encode enzymes typically found in polyketide synthesis pathways, such as polyketide synthases (PKSs). Furthermore, transcriptomic analysis, which measures gene expression levels, is a powerful tool. By comparing the genes that are actively transcribed under conditions of pigment production versus those in pigment-deficient strains or different life stages, scientists can identify candidate genes that are specifically upregulated during this compound synthesis. nih.govbiorxiv.org For example, studies have examined gene expression profiles during the development of the new macronucleus following conjugation to gain an overview of the molecular processes involved in genome-wide reorganization and cellular differentiation. biorxiv.org
Gene Isolation and Silencing: Once candidate genes are identified, their function must be confirmed. This involves techniques like the isolation of specific messenger RNA (mRNA) and the creation of complementary DNA (cDNA) libraries. pnas.org For instance, to study the genes for gamones (mating pheromones), researchers stimulated cells with one gamone to promote the production of the other, then extracted the resulting mRNA to clone the specific gene. pnas.org A similar strategy could be applied to this compound synthesis.
The definitive technique for confirming gene function is gene silencing, often achieved through RNA interference (RNAi). This method has been demonstrated in Blepharisma to study developmental processes. uni-tuebingen.de In the context of this compound research, scientists could introduce RNAi constructs designed to target a candidate synthesis gene (e.g., a PKS gene). If the targeted gene is indeed part of the pathway, its silencing would lead to a reduction or complete halt in this compound production, providing direct evidence of its function.
Proposed Biosynthetic Models: Based on structural similarities between ciliate pigments, a consistent biosynthetic scheme has been proposed that links this compound with stentorin (from Stentor) and amethystin (from Stentor amethystinus). acs.org This model postulates a central intermediate, protostentorin, which is formed by the dimerization of two heptaketide units. acs.org This theoretical framework provides a roadmap for molecular investigations, guiding the search for the specific enzymes—and their corresponding genes—responsible for each proposed chemical transformation. acs.org
Ecological and Evolutionary Significance of Blepharismin
Ecological Role in Aquatic Microenvironments
In the complex microbial communities of aquatic habitats, blepharismin is a key factor in the survival of Blepharisma species, primarily through its involvement in predator-prey dynamics.
Predator-Prey Dynamics in Ciliate Ecosystems
This compound serves as a potent chemical defense against a variety of predators. bioone.orgtandfonline.comnerdfighteria.inforesearchgate.net The pigment is stored in granules that can be discharged when the ciliate is attacked. bioone.org Purified this compound has demonstrated high toxicity to various predatory ciliates, both in the presence and absence of light. bioone.orgbioone.org This intrinsic toxicity is a significant advantage, but its defensive capabilities are amplified by light. bioone.orgbioone.org When exposed to light, this compound becomes phototoxic, generating reactive oxygen species like singlet oxygen and hydroxyl radicals that are lethal to other protists. bioone.orgoup.com
The effectiveness of this defense mechanism varies depending on the predator. For instance, normally pigmented Blepharisma japonicum are significantly less vulnerable to the predatory amoeba Amoeba proteus compared to their albino counterparts, which lack the pigment. bioone.orgmicroscopeclarity.com However, against the predatory ciliate Climacostomum virens, this compound appears to be an ineffective defense. bioone.orgmicroscopeclarity.com This differential susceptibility is linked to the predator's resistance to the toxin. Climacostomum is considerably more resistant to this compound than other predators like Dileptus, against which the pigment is an effective deterrent. bioone.org
Interestingly, even when ingested, the toxic pigments can have post-ingestion effects, preventing predators like Stenostomum sphagnetorum from reproducing. tandfonline.com This highlights the multifaceted defensive strategy provided by this compound.
| Predator Species | Effectiveness of this compound Defense | Notes |
| Amoeba proteus | Effective | Pigmented B. japonicum show higher survival rates compared to albino mutants. bioone.orgmicroscopeclarity.com |
| Climacostomum virens | Ineffective | This predator shows high resistance to this compound. bioone.orgbioone.org |
| Dileptus margaritifer | Effective | This compound is highly toxic to this predatory ciliate. bioone.org |
| Coleps hirtus | Effective | Pigmented Blepharisma species show significant defense against this predator. tandfonline.comresearchgate.net |
| Stentor roeseli | Ineffective | This predator appears to overcome the chemical defense. tandfonline.com |
| Stenostomum sphagnetorum | Ineffective (initially) | While it can ingest the ciliate, post-ingestion toxicity prevents predator reproduction. tandfonline.com |
Evolutionary Adaptations Related to this compound Production
The production of this compound is a significant evolutionary adaptation that provides Blepharisma with a competitive edge. The dual function of this compound as a photoreceptor and a defensive compound is a remarkable example of molecular multitasking that has likely been shaped by natural selection. oup.com
The pigment's primary role is likely as a photoreceptor, enabling the organism to exhibit a negative phototactic response, moving away from potentially harmful high-intensity light. oup.comnih.gov This is crucial because, in the presence of oxygen, strong light can cause this compound to become autotoxic, leading to the organism's own demise through photodynamic action. bioone.orgbioone.orgphotobiology.info This sensitivity to light has driven the evolution of behaviors to avoid it, while also harnessing its toxic properties for defense.
The ability to produce this compound appears to be an ancient trait within the heterotrich ciliates, with similar photodynamic pigments like stentorin found in the related genus Stentor. bioone.org The evolution of these pigments as defensive toxins highlights a key strategy for survival in predator-rich microbial environments. researchgate.net The development of specialized extrusive organelles, the pigment granules, to store and release these toxins represents a sophisticated morphological adaptation linked to this chemical defense. tandfonline.comresearchgate.net
Furthermore, the phototoxic nature of this compound, which generates reactive oxygen species, suggests an evolutionary adaptation to environments with fluctuating light and oxygen levels. oup.com The ability to modulate the toxicity of the pigment through light exposure provides a flexible and potent defense mechanism.
Phylogenetic Distribution of this compound in Blepharisma Species
The genus Blepharisma encompasses a diverse range of species, many of which are characterized by their distinctive pink or red coloration due to this compound. wikipedia.orgphylogame.org While about 40 species are formally recognized, there are many more sub-varieties and strains. wikipedia.orgphylogame.org
Research indicates that the chemical defense mechanism involving this compound is not limited to B. japonicum. Studies on B. stoltei and B. undulans have revealed that they also produce the same five this compound compounds (BP-A, -B, -C, -D, and -E) for chemical defense, although the proportions of these compounds may vary between species. tandfonline.comresearchgate.netmicroscopeclarity.com This suggests that the genetic pathways for this compound synthesis are conserved across different species within the genus.
Phylogenetic analyses based on SSU rDNA sequences support the monophyly of the genus Blepharisma, indicating a common evolutionary origin for these ciliates and their characteristic pigment. However, molecular studies have also revealed considerable genetic divergence among some species, and in some cases, different populations of the same species can be phylogenetically distant. nih.govksu.edu.tr This genetic diversity may be reflected in variations in this compound production and its ecological effectiveness.
The presence of this compound or similar pigments is a defining feature of the genus, suggesting that this trait arose early in the evolution of this lineage and has been maintained due to the significant survival advantages it confers.
Future Directions and Emerging Research Avenues for Blepharismin Studies
Advanced Spectroscopic Characterization of Photophysical Dynamics
The photodynamic activity of blepharismin is central to its biological function, yet a complete picture of its behavior upon light absorption is still developing. Future research will necessitate the use of sophisticated spectroscopic techniques to map the complex, ultrafast events that follow photoexcitation.
Femtosecond Transient Absorption Spectroscopy (fs-TAS) has already provided initial glimpses into the early photoprocesses of this compound and its photo-oxidized form, oxythis compound. nih.govnih.govrsc.orgnd.edu Studies have revealed that the excited state of this compound undergoes primary photoprocesses more rapidly than its parent chromophore, hypericin (B1674126). nih.gov When complexed with proteins, such as bovine alpha-crystallin, this compound exhibits altered excited-state behavior, suggesting that its molecular environment plays a crucial role in its photophysical pathway. nih.govnih.gov Further fs-TAS studies are needed to fully characterize the sequence of events, from the initial Franck-Condon state through various excited singlet and triplet states, and to identify key transient intermediates. This technique is instrumental in understanding the primary mechanisms of energy dissipation, intersystem crossing, and the generation of reactive oxygen species (ROS). nd.eduyoutube.com
Time-Resolved Fluorescence Spectroscopy , including techniques like Time-Correlated Single Photon Counting (TCSPC), will continue to be vital. Early studies showed that the fluorescence decay of this compound is non-exponential, with a major short-lived component of 200-500 picoseconds, indicating complex excited-state dynamics. nih.govtsukuba.ac.jp Advanced global analysis of time-resolved fluorescence data can help dissect the multiple decay pathways and determine the lifetimes of various excited species under different conditions. Investigating how these photophysical parameters change in the presence of biological molecules, such as proteins and lipids, will be key to understanding its function in vivo. nih.gov
A key finding from studies on the oxythis compound-protein complex is the appearance of a pronounced, short-lived absorption feature between 640-750 nm, which decays on a picosecond timescale (4 ps and 56 ps). nih.govrsc.org This rapid decay is not observed for the free pigment and is hypothesized to be the signature of the primary phototransduction event, possibly an electron transfer from the pigment to an amino acid residue in the binding protein. nih.govrsc.orgdtic.mil Future work should aim to definitively identify this acceptor and trace the subsequent charge separation and recombination steps.
| Spectroscopic Technique | Key Findings on this compound | Future Research Focus |
| Femtosecond Transient Absorption Spectroscopy (fs-TAS) | - Rapid primary photoprocesses. nih.gov - Altered excited-state behavior when bound to proteins. nih.govnih.gov - Evidence of a short-lived absorption feature in protein complexes. nih.govrsc.org | - Complete mapping of excited state transitions. - Identification of transient intermediates. - Elucidation of ROS generation mechanisms. |
| Time-Resolved Fluorescence Spectroscopy | - Non-exponential fluorescence decay with short-lived components (200-500 ps). nih.gov - Fluorescence quenching upon protein binding. nih.gov | - Dissection of multiple decay pathways. - Quantifying the influence of the cellular environment on fluorescence lifetimes. - Probing conformational changes in interacting proteins. |
Elucidation of Unidentified this compound-Interacting Proteins
The biological effects of this compound are likely mediated through interactions with specific proteins. However, the identity and nature of these protein partners remain subjects of debate and represent a critical gap in our knowledge.
Initial studies suggested that this compound associates with a large, non-water-soluble 200 kDa protein to form a photoreceptor complex. nih.govnih.govphotobiology.infobioone.org This protein is thought to be a membrane protein within the pigment granules. nih.govbioone.org Spectroscopic evidence indicates that this compound and oxythis compound bind non-covalently to this protein, and this interaction significantly alters the photophysical properties of the chromophore, leading to an increase in fluorescence upon dissociation. nih.govnih.gov Time-resolved anisotropy measurements have confirmed the large size of this protein and suggest the pigment is relatively free to rotate within a viscous binding site. nih.govrsc.org
However, other research has proposed different binding partners, including a 38 kDa protein , or has even suggested that a specific carrier protein for this compound may not exist at all. photobiology.info This discrepancy highlights the need for more definitive studies.
Future research should employ advanced proteomic techniques to resolve this uncertainty. Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful tool for identifying protein-protein interactions. oup.com Using an antibody targeting a putative binding protein or a "bait-prey" approach could help isolate and identify the entire complex of this compound-interacting proteins directly from Blepharisma cell lysates. Furthermore, proximity labeling (PL) techniques, which use enzymes to tag nearby proteins in a living cell, could capture transient or weak interactions that are missed by traditional IP-MS. wur.nl
Once candidate proteins are identified, their interaction with this compound must be validated and characterized. This involves expressing and purifying the candidate proteins and studying their binding affinity and stoichiometry with this compound using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
| Proposed Interacting Protein | Evidence | Unresolved Questions | Future Approaches |
| 200 kDa Protein | - Co-purification with this compound. nih.gov - Spectroscopic evidence of non-covalent binding. nih.gov - Time-resolved anisotropy confirms large size. rsc.org | - Conflicting reports of other or no binding proteins. photobiology.info - Precise identity and sequence unknown. - Nature of the binding site. | - IP-MS to identify the full protein complex. - Proximity labeling to map interactions in vivo. - Gene sequencing and recombinant protein expression for validation. |
| 38 kDa Protein | - Earlier reports of co-isolation. photobiology.info | - Less recent evidence compared to the 200 kDa protein. | - Re-evaluation with modern proteomic methods. |
Detailed Molecular Mechanism Studies of Light-Independent Effects
While its photodynamic properties are well-known, this compound also exhibits significant biological activity in the absence of light, acting as a chemical defense against predators and an antibiotic against certain bacteria. tandfonline.comresearchgate.nettandfonline.com The molecular mechanisms underlying these light-independent effects are a key area for future investigation.
One of the most compelling proposed mechanisms is the formation of ion-permeable channels in lipid membranes. tandfonline.comresearchgate.nettandfonline.comnih.gov Studies using planar phospholipid bilayers have shown that this compound can form cation-selective channels, which would disrupt the ion homeostasis of a target cell, leading to lysis. nih.govresearchmap.jp These channels display heterogeneous conductance, suggesting they may be formed by different aggregation states of the this compound molecule. nih.gov Future research should focus on the structural basis of this channel formation. High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), could potentially resolve the structure of this compound aggregates within a membrane. Molecular dynamics simulations could also provide insights into how this compound molecules insert into and assemble within the lipid bilayer to form a functional pore.
Another documented light-independent effect is the inhibition of protein synthesis . oup.comresearchgate.netnih.gov this compound has been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 6.25 µg/mL in the dark. researchgate.netnih.gov In vitro assays demonstrated that this compound significantly inhibits a poly-U-directed polyphenylalanine-synthesizing system, suggesting it targets the ribosome. oup.com However, the precise binding site on the ribosome and the exact mechanism of inhibition (e.g., interference with initiation, elongation, or termination) are unknown. uobaghdad.edu.iqmicrobenotes.com Future studies should use techniques like cryo-EM to determine the structure of this compound bound to the bacterial ribosome. This would reveal its specific binding pocket and provide a molecular basis for its antibiotic activity, potentially guiding the design of novel antibacterial agents.
| Light-Independent Effect | Proposed Mechanism | Key Findings | Future Research Directions |
| Cytotoxicity against Predators | Formation of ion channels | - Forms cation-selective channels in lipid bilayers. nih.gov - Channels have heterogeneous conductance. nih.govresearchmap.jp | - High-resolution structural studies of channels (e.g., cryo-EM). - Molecular dynamics simulations of channel formation. - Investigating ion selectivity in detail. |
| Antibacterial Activity | Inhibition of protein synthesis | - Inhibits growth of MRSA in the dark. researchgate.netnih.gov - Blocks polyphenylalanine synthesis in vitro. oup.com | - Determining the precise binding site on the bacterial ribosome. - Elucidating the specific step of translation that is inhibited. - Structural studies of the this compound-ribosome complex. |
Synthetic Biology Approaches for this compound Production and Modification
Currently, the sole source of this compound is its extraction from cultured Blepharisma ciliates, a process that is not scalable for significant production. The development of alternative production platforms is essential for enabling deeper research and potential applications. Synthetic biology and metabolic engineering offer a promising route to achieve this. nih.govescholarship.org
This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). frontiersin.orgacs.org The biosynthesis of other complex polyketides has been successfully reconstituted in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govfrontiersin.orgtechnologypublisher.comresearchgate.net A similar strategy could be applied to this compound. This would involve:
Identifying the this compound Biosynthetic Gene Cluster (BGC): The first and most critical step is to sequence the genome of B. japonicum and identify the PKS genes and associated tailoring enzymes responsible for this compound synthesis.
Heterologous Expression: Once identified, the BGC can be transferred into a well-characterized microbial host. This often requires significant engineering, such as codon optimization and ensuring the functional expression of large, complex enzymes. nih.govacs.org
Metabolic Engineering of the Host: The production of polyketides requires a substantial supply of precursor molecules, primarily acetyl-CoA and malonyl-CoA. frontiersin.orgtechnologypublisher.com The host organism's metabolism would need to be engineered to enhance the flux towards these precursors, for instance, by overexpressing key enzymes like acetyl-CoA carboxylase (ACC) and knocking out competing metabolic pathways. frontiersin.org
Successfully engineering a microbial host for this compound production would not only provide a sustainable supply of the compound but also open the door for producing novel derivatives through combinatorial biosynthesis, where genes from different pathways are mixed and matched. wur.nlnih.govmdpi.com
Exploration of Novel this compound Analogues and Derivatives
The chemical modification of a natural product is a classic strategy to enhance its activity, improve its properties, or probe its mechanism of action. This avenue remains largely unexplored for this compound.
Research into related compounds provides a blueprint for this approach. For example, amethystin , a pigment from the ciliate Stentor amethystinus, is a naturally occurring carboxy derivative of this compound. acs.org Studies on climacostol , a defensive toxin from another ciliate, have shown that the chemical synthesis of analogues—by adding a methyl or hydroxyl group to the aromatic ring—can effectively modulate its potency and mechanism of action. researchgate.netresearchgate.net
Similar strategies could be applied to this compound. The total synthesis of this compound, while challenging, would provide a platform for creating a wide range of derivatives. Modifications could target different parts of the molecule:
The Phenanthroperylene Core: Altering the ring system could tune the compound's photophysical properties, such as its absorption wavelength and quantum yields for ROS production.
The Hydroxyl Groups: Methylation or acylation of the hydroxyl groups could change the molecule's solubility and its ability to participate in hydrogen bonding or proton transfer reactions.
The p-hydroxybenzylidene Group: This unique moiety distinguishes this compound from related compounds like hypericin. acs.org Modifying this group could have a profound impact on its interaction with protein targets or its ability to integrate into membranes.
These novel analogues would then be screened for enhanced or altered biological activities, such as increased phototoxicity, greater selectivity for cancer cells, or improved antibacterial efficacy. This structure-activity relationship (SAR) data would be invaluable for understanding how this compound functions and for developing it into a lead compound for therapeutic applications. unitus.it
Q & A
Q. What experimental methods are standard for assessing Blepharismin's toxicity in predatory protists?
To quantify this compound's toxicity, researchers typically dissolve it in 99.5% ethanol and dilute to ≤2% ethanol concentration. Toxicity assays involve exposing predator cells (e.g., Amoeba proteus) to varying this compound concentrations in SMB slide grooves, followed by survival counts after 24 hours. Dose-response curves are used to calculate LD50 values, with molar extinction coefficients (e.g., 3.75 × 10<sup>−4</sup> M cm<sup>−1</sup> in ethanol) ensuring accurate concentration measurements . Controls include ethanol-only treatments to isolate solvent effects.
Q. How do researchers distinguish between this compound's inherent toxicity and photodynamic effects?
Experimental designs compare toxicity under light versus dark conditions. In darkness, this compound's inherent toxicity dominates, while light exposure triggers photodynamic effects via reactive oxygen species (ROS) like singlet oxygen (<sup>1</sup>O2) and hydroxyl radicals (OH•). Researchers use ROS scavengers (e.g., sodium azide for <sup>1</sup>O2) to isolate mechanisms. Albinism in Blepharisma japonicum mutants (lacking pigment granules) serves as a control to confirm pigment-dependent toxicity .
Q. What criteria should guide the selection of model organisms for this compound toxicity studies?
Key factors include membrane permeability (e.g., ion channel sensitivity), predator-prey interactions, and pigment presence. Studies often use Paramecium, Dileptus, and Amoeba due to their varied responses to this compound. For example, Paramecium exhibits higher sensitivity to ion channel disruption, while Amoeba is used to assess phagocytic defense mechanisms .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in this compound's dual role as a toxin and defense molecule?
Contradictions arise from context-dependent effects (e.g., light vs. dark, predator density). To address this, researchers should:
- Conduct parallel experiments under controlled light/dark cycles.
- Measure ROS production directly using fluorescent probes (e.g., Singlet Oxygen Sensor Green).
- Compare survival rates of pigmented vs. albino B. japonicum in co-cultures with predators like Climacostomum virens.
- Quantify toxin release kinetics using HPLC or mass spectrometry .
Q. What methodologies address inconsistencies in predator-prey interaction data involving this compound?
Inconsistencies may stem from variable predator densities or toxin bioavailability. Advanced approaches include:
- Microfluidic setups to simulate natural predator-prey contact.
- Time-lapse microscopy to track predator behavior (e.g., avoidance of pigmented cells).
- Transcriptomic analysis of predator stress responses post-exposure.
- Standardizing prey-predator ratios (e.g., 10:1 Blepharisma:predator) to ensure reproducibility .
Q. How can researchers isolate the specific contributions of oxygenated this compound derivatives to toxicity?
Oxygenated derivatives (e.g., oxythis compound) require:
- Synthesis under controlled oxidative conditions (e.g., UV irradiation in oxygenated buffers).
- Purification via column chromatography and characterization using NMR and UV-Vis spectroscopy.
- Comparative toxicity assays with non-oxygenated this compound, controlling for ROS interference .
Q. What statistical frameworks are optimal for analyzing dose-response variability in this compound studies?
Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling or Bayesian hierarchical models account for biological replicates and outliers. Survival data should be analyzed using Kaplan-Meier estimators with log-rank tests for significance .
Methodological Best Practices
- Solvent Controls : Always include ethanol-only controls at matching concentrations to exclude solvent-induced artifacts .
- Replication : Minimum triplicate assays for LD50 determinations, with ≥10 predator cells per replicate.
- Data Reporting : Provide raw survival counts, solvent concentrations, and light exposure parameters to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
